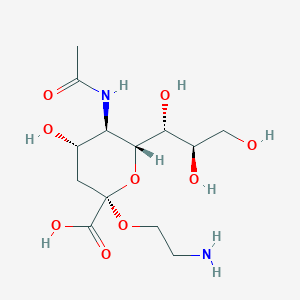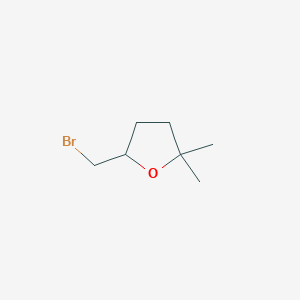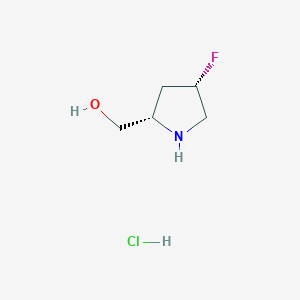
2-Methyl-4-(4-trifluoromethoxyphenyl)phenol
Vue d'ensemble
Description
2-Methyl-4-(4-trifluoromethoxyphenyl)phenol is a chemical compound with the molecular formula C8H7F3O2 . It has an average mass of 192.135 Da and a monoisotopic mass of 192.039810 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a trifluoromethoxy group and a methyl group .Applications De Recherche Scientifique
Environmental Impact and Degradation Pathways
Studies on compounds structurally related to 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol, such as triclosan and chlorophene, have focused on their environmental fate, highlighting their susceptibility to oxidation by manganese oxides. This process leads to the formation of Mn(II) ions and transformation products that include coupling and p-(hydro)quinone products, indicating that such compounds undergo significant transformations in environmental contexts, potentially affecting their persistence and toxicity (Zhang & Huang, 2003).
Analytical Detection and Extraction Techniques
The development of methods for the determination of priority phenolic compounds, including this compound analogs, in water and industrial effluents demonstrates the importance of these compounds in monitoring environmental pollution. Techniques such as liquid-solid extraction (LSE) followed by liquid chromatography with UV detection (LC-UV) have been employed, showing that polymeric sorbents can be effective for the extraction and stabilization of phenols, facilitating their accurate detection and quantification in environmental samples (Castillo, Puig, & Barceló, 1997).
Catalysis and Chemical Synthesis
The use of calixarenes, which can be structurally related to this compound through phenolic precursors, in metal-based catalysis provides insights into the utility of phenolic compounds in synthesizing complex molecular structures. These compounds are crucial in developing cyclic oligomeric phenolic compounds with applications ranging from catalysis to material science, showcasing the versatility of phenolic compounds in facilitating various chemical transformations (Homden & Redshaw, 2008).
Adsorption Studies for Environmental Remediation
Research into the adsorption of phenols, including those structurally similar to this compound, on activated carbon fibers (ACFs) has significant implications for water treatment and environmental remediation. Studies show that ACFs can effectively remove phenolic compounds from aqueous solutions, providing a basis for developing advanced materials for purifying water contaminated with phenolic pollutants (Liu et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-[4-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-8-11(4-7-13(9)18)10-2-5-12(6-3-10)19-14(15,16)17/h2-8,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSUPPBWSBMGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684013 | |
| Record name | 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261464-05-4 | |
| Record name | 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)











